4-Iodo-2-methylthiophene

Description

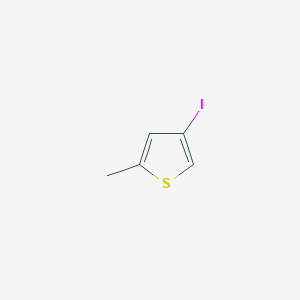

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTPSADJRIJFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CS1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297270 | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16494-35-2 | |

| Record name | NSC115028 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-iodo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Iodo 2 Methylthiophene and Its Precursors

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis provides powerful tools for the formation of carbon-iodine bonds, offering high yields and selectivity under relatively mild conditions. Palladium and copper catalysts are particularly prominent in the synthesis of iodinated thiophenes.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds with high precision. jcu.edu.au These methods can be adapted for the synthesis of 4-iodo-2-methylthiophene, typically involving the coupling of a pre-functionalized thiophene (B33073) with an iodine source. One common strategy is the Suzuki-Miyaura reaction, which couples a thiophene boronic acid or ester with an iodine source in the presence of a palladium catalyst. jcu.edu.auresearchgate.net Another approach is the direct C-H iodination, where a palladium catalyst facilitates the reaction between the thiophene C-H bond and an iodinating agent.

A notable method is the ipso-iododecarboxylation, where a thiophene-2-carboxylic acid is converted to an iodothiophene using N-iodosuccinimide (NIS) and a palladium catalyst. For instance, the synthesis of 2-iodo-4-methylthiophene (B99932) can be achieved from 4-methylthiophene-2-carboxylic acid with NIS and palladium(II) acetate, yielding the product in high percentages without di-iodination byproducts.

| Reaction Type | Catalyst | Substrates | Reagents | Conditions | Yield | Reference |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Phenylboronic acid, 2,4-dibromothiophene | Na₂CO₃, Dioxane | 100°C, 4.5h | - | researchgate.net |

| Ipso-iododecarboxylation | Pd(OAc)₂ | 4-methylthiophene-2-carboxylic acid | N-iodosuccinimide (NIS) | DMF, 80°C, 12h | 82% |

Copper(I)-Catalyzed Halogen Exchange Reactions for Iodination

Copper(I)-catalyzed reactions, particularly the Finkelstein reaction, provide an effective pathway for the iodination of aryl and heteroaryl halides. nih.gov This halogen exchange reaction involves treating a bromo- or chloro-substituted thiophene with an iodide salt, typically sodium iodide or potassium iodide, in the presence of a copper(I) catalyst. google.comnii.ac.jp The use of diamine ligands can accelerate this transformation, allowing the reaction to proceed under milder conditions and with a broad range of substrates, including electron-rich and electron-deficient thiophenes. nih.gov The driving force for this equilibrium reaction is often the precipitation of the less soluble sodium or potassium halide byproduct. nih.gov

| Catalyst System | Substrate | Iodide Source | Ligand | Solvent | Key Features | Reference |

| Copper(I) salt | Aryl/Heteroaryl Bromide | NaI | Diamine | Various | Good functional group tolerance. nih.gov | nih.govgoogle.com |

| CuI | Aryl Bromide | KI | - | - | Halogen exchange for iodoaromatic compounds. | nii.ac.jp |

Diazotization and Halogenation Pathways

Diazotization of amino-substituted heterocycles followed by a Sandmeyer-type reaction is a classic and reliable method for introducing a variety of functional groups, including iodine.

Sandmeyer-Type Iodination from Amino-Substituted Thiophenes

The Sandmeyer reaction offers a robust route to synthesize aryl halides from aryl diazonium salts. wikipedia.org This transformation is particularly useful for producing substitution patterns that are not directly accessible. organic-chemistry.org For the synthesis of this compound, the process would begin with 4-amino-2-methylthiophene. This precursor is treated with a nitrite (B80452) source, such as sodium nitrite or t-butyl nitrite, in an acidic medium to form the corresponding diazonium salt. researchgate.netnih.gov Subsequent treatment of this intermediate with an iodide salt, like potassium iodide, results in the displacement of the diazonium group and the formation of the C-I bond, yielding the target this compound. organic-chemistry.orgnih.gov This reaction can often be performed as a one-pot procedure without the need for a metal catalyst. organic-chemistry.org

| Precursor | Diazotization Reagent | Iodide Source | Acid/Solvent | Key Features | Reference |

| Aromatic/Heterocyclic Amine | NaNO₂ / p-toluenesulfonic acid | KI | Acetonitrile (B52724) | One-pot, metal-free. | researchgate.net |

| Aromatic Amine | t-Butyl nitrite | - | TiCl₄, DCM | Room temperature conditions. | nih.gov |

| Arylhydrazine | - | Iodine | - | Metal-free, avoids corrosive acids. | acs.org |

Friedel-Crafts Acylation/Alkylation Routes to Substituted Thiophenes and Subsequent Iodination

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to aromatic rings. nih.gov In the context of thiophene chemistry, acylation is generally preferred over alkylation due to better control and higher yields. iust.ac.ir A common approach involves reacting 2-methylthiophene (B1210033) with an acylating agent, such as an acid anhydride, in the presence of a catalyst like phosphoric acid or tin tetrachloride to produce an acylated thiophene. iust.ac.iracs.org Following the acylation, the resulting substituted thiophene can be iodinated. A highly efficient method for this step is the use of N-iodosuccinimide (NIS) activated by an acid catalyst, such as 4-toluenesulfonic acid, in a solvent like ethanol. thieme-connect.com This method provides pure iodinated products with high regioselectivity. thieme-connect.com

| Step | Reaction | Reagents | Catalyst | Key Features | Reference |

| 1 | Friedel-Crafts Acylation | Acetic Anhydride | Phosphoric Acid | Efficient method for acylation. iust.ac.ir | iust.ac.iracs.org |

| 2 | Iodination | N-Iodosuccinimide (NIS) | 4-Toluenesulfonic acid | Clean, fast, and efficient iodination. thieme-connect.com | thieme-connect.comresearchgate.net |

Cyclization Strategies for the Formation of Iodinated Thiophene Rings

Building the thiophene ring from acyclic precursors is a powerful strategy that allows for the direct installation of desired substituents in a regiospecific manner. Iodocyclization of functionalized alkynes is a particularly effective method for creating iodinated thiophenes in a single step. mdpi.com This process typically involves the reaction of a sulfur-containing alkyne substrate with an electrophilic iodine source, such as molecular iodine (I₂), in the presence of a base like sodium bicarbonate. mdpi.comorganic-chemistry.org The reaction proceeds through an electrophilic attack of the iodine on the triple bond, followed by an intramolecular nucleophilic attack by the sulfur atom. A subsequent aromatization step leads to the formation of the stable iodinated thiophene ring. mdpi.com For example, 1-mercapto-3-yn-2-ols can be converted to 3-iodothiophenes in good to high yields under mild, room temperature conditions. mdpi.comorganic-chemistry.org

| Precursor Type | Iodine Source | Base | Solvent | Key Features | Reference |

| S-Containing Alkynes | I₂ | NaHCO₃ | MeCN | Direct, atom-economical, mild conditions. mdpi.com | mdpi.com |

| 1-Mercapto-3-yn-2-ols | I₂ | NaHCO₃ | MeCN | Good yields for 3-iodothiophenes. organic-chemistry.org | organic-chemistry.org |

| Alkynyl Diols | I₂, Na₂S₂O₃ | - | NMP | Cascade cyclization to thieno[3,2-b]thiophenes. mdpi.com | mdpi.com |

Iodocyclization of Sulfur-Containing Alkyne Substrates

A potent and direct method for the synthesis of iodinated thiophenes involves the iodocyclization of sulfur-containing alkyne substrates. This approach leverages the reactivity of an alkyne functional group to construct the thiophene ring with concomitant introduction of an iodine atom.

A notable example is the synthesis of 3-iodothiophenes through the direct iodocyclization of 1-mercapto-3-yn-2-ol derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov This reaction proceeds efficiently under mild conditions, utilizing molecular iodine (I₂) as the iodine source and a base such as sodium bicarbonate (NaHCO₃) in a suitable solvent like acetonitrile (MeCN) at room temperature. organic-chemistry.orgorganic-chemistry.orgnih.gov The mechanism is proposed to involve an initial iodine-induced 5-endo-dig cyclization, followed by a dehydration step that leads to aromatization and the formation of the stable thiophene ring. organic-chemistry.orgmdpi.com This method is versatile, tolerating a range of substituents on the starting alkyne, and consistently produces 3-iodothiophenes in good to excellent yields, reaching up to 88%. organic-chemistry.org

The reaction conditions and yields for the synthesis of various 3-iodothiophenes from 1-mercapto-3-yn-2-ols are summarized below. The process is characterized by its simplicity, regioselectivity, and the use of readily available reagents. organic-chemistry.org

Table 1: Iodocyclization of 1-Mercapto-3-yn-2-ols to 3-Iodothiophenes

Reactions were conducted using molecular iodine and sodium bicarbonate in acetonitrile at room temperature. organic-chemistry.orgnih.gov

| Substrate (1-Mercapto-3-yn-2-ol derivative) | Product (3-Iodothiophene derivative) | Yield (%) |

|---|---|---|

| Varying alkyl and aryl substituents | Corresponding 3-iodothiophenes | 65-88 |

In a variation aimed at greener synthesis, this iodocyclization has been successfully performed in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and glycerol. researchgate.net This approach maintains good to high yields (62-80%) while employing an environmentally benign reaction medium. researchgate.net The reaction with 1.2 equivalents of iodine proceeds at room temperature for 5 hours. researchgate.net

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

The optimization of synthetic parameters is crucial for maximizing the yield and selectivity of thiophene synthesis. This is particularly evident in metal-catalyzed reactions, such as the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.com

In this synthesis, a catalytic system of palladium(II) iodide (PdI₂) and potassium iodide (KI) is employed. mdpi.com The optimization of this system has revealed that the molar ratio of KI to PdI₂ significantly influences the reaction's efficiency. mdpi.com An excess of KI is necessary to solubilize the PdI₂ and form the catalytically active PdI₄²⁻ species. nih.gov A KI:PdI₂ molar ratio of 10:1 has been identified as optimal for the heterocyclodehydration of 1-mercapto-3-yn-2-ols in methanol (B129727) (MeOH). mdpi.com

The choice of solvent also plays a critical role. For the PdI₂/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, polar solvents are required to dissolve the ionic catalyst. nih.gov Among various polar solvents tested, N,N-dimethylacetamide (DMA) provided the best results in terms of substrate reactivity and product yield. nih.gov In some cases, particularly with low-boiling substrates, solventless conditions were found to be effective, simplifying product recovery. nih.gov

The following table illustrates the effect of optimized reaction conditions on the yield of substituted thiophenes from the PdI₂/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols in methanol.

Table 2: Optimization of PdI₂/KI-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols

Reactions were carried out in methanol with a KI:PdI₂ molar ratio of 10. mdpi.com

| Substrate Substituents (R¹, R², R³) | Catalyst Loading (mol % PdI₂) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| R¹=Ph, R²=H, R³=Me | 2 | 50 | 12 | 80 |

| R¹=Ph, R²=H, R³=Ph | 2 | 50 | 12 | 83 |

| R¹=n-Hex, R²=H, R³=Ph | 2 | 50 | 12 | 75 |

| R¹=Ph, R²=Me, R³=Me | 1 | 100 | 1 | 65 |

These findings underscore the importance of systematically adjusting parameters such as catalyst composition, solvent, temperature, and reaction time to achieve the desired outcome in the synthesis of complex heterocyclic molecules like this compound and its precursors.

Mechanistic Insights into Reactions Involving 4 Iodo 2 Methylthiophene

Halogen-Metal Exchange Processes

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of organic halides into valuable organometallic reagents. wikipedia.org In the context of 4-iodo-2-methylthiophene, the iodine atom is readily exchanged with a metal, typically lithium, to form a highly reactive organolithium species.

Lithium-Iodine Exchange Mechanisms and Intermediate Characterization

The lithium-iodine exchange reaction involving iodothiophenes is a rapid and efficient process for generating lithiated thiophenes. cdnsciencepub.com The mechanism of this exchange has been a subject of considerable investigation, with evidence pointing towards the involvement of a hypervalent iodine ate complex as a key intermediate. cdnsciencepub.comdntb.gov.ua

Studies on the lithium-iodine exchange in 2-iodo-5-methylthiophene (B99134), a compound structurally related to this compound, have provided significant insights. cdnsciencepub.comdntb.gov.uacdnsciencepub.com At low temperatures, typically around -130°C, the formation of a hypervalent iodine ate complex, specifically a diaryliodinate complex (Ar₂I⁻Li⁺), has been observed and characterized using 13C and 7Li NMR spectroscopy. cdnsciencepub.comdntb.gov.uacdnsciencepub.comresearchgate.net This intermediate arises from the nucleophilic attack of the organolithium reagent on the iodine atom of the iodothiophene. wikipedia.org The ate complex is a transient species that, at higher temperatures, coalesces with the corresponding 2-lithio-5-methylthiophene. cdnsciencepub.comdntb.gov.uacdnsciencepub.com The general mechanism is believed to proceed through a four-centered transition state, although single electron transfer (SET), Sₙ2, and ate complex mechanisms have also been proposed. cdnsciencepub.com

The characterization of these intermediates is crucial for understanding the reaction pathway and has been supported by various spectroscopic and kinetic studies. cdnsciencepub.comacs.org The existence of such ate complexes has also been computationally and experimentally supported in related systems. cdnsciencepub.com

Kinetic and Thermodynamic Aspects of Exchange Reactions

The kinetics of the lithium-iodine exchange are remarkably fast, often outcompacing other potential reactions like nucleophilic addition or proton transfer. wikipedia.org The rate of exchange generally follows the trend I > Br > Cl, making iodoarenes like this compound particularly reactive substrates. wikipedia.org

Kinetic studies on the 2-iodo-5-methylthiophene system have revealed that the reactivity of the organolithium species is dependent on its aggregation state. cdnsciencepub.comdntb.gov.uacdnsciencepub.com In a mixture of tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O), 2-lithio-5-methylthiophene exists as a mixture of monomers and dimers. cdnsciencepub.comdntb.gov.uacdnsciencepub.comresearchgate.net The monomeric form is significantly more reactive in the exchange reaction than the dimeric form, by a factor of at least 1000. cdnsciencepub.comdntb.gov.uacdnsciencepub.com Interestingly, the monomer and the hypervalent iodine ate complex exhibit similar reactivity as aryl donors in the exchange process. cdnsciencepub.comdntb.gov.uacdnsciencepub.comcdnsciencepub.com

Carbon-Hydrogen Activation and Functionalization

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. nih.govacs.org For thiophene (B33073) derivatives, this approach allows for the direct introduction of aryl groups onto the thiophene ring.

Nucleophilic Substitution Pathways on Iodinated Thiophene Systems

Iodinated thiophenes, such as this compound, can undergo nucleophilic aromatic substitution (SₙAr) reactions, where the iodine atom is displaced by a nucleophile.

The reactivity of iodinated thiophenes in SₙAr reactions is enhanced by the electron-withdrawing nature of the iodine atom, which activates the thiophene ring towards nucleophilic attack. This allows for the introduction of a variety of functional groups. For example, the reaction of 2-iodo-4-methylthiophene (B99932) with sodium methoxide (B1231860) in methanol (B129727) proceeds via an SₙAr pathway to yield 2-methoxy-4-methylthiophene. The mechanism involves the attack of the methoxide nucleophile on the carbon atom bearing the iodine, followed by the departure of the iodide leaving group. researchgate.net The stability of the thiophene ring helps to accommodate the negative charge in the intermediate Meisenheimer complex.

Intramolecular Cyclization Reaction Mechanisms

This compound and its derivatives can serve as precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the formation of a new ring by creating a bond between a part of the thiophene molecule and a tethered reactive group.

A notable example is the palladium-catalyzed intramolecular arylation of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. researchgate.net In this process, the iodine atom on the thiophene ring and a C-H bond on the tethered aryl group react in the presence of a palladium catalyst to form a new C-C bond, leading to the formation of 4H-thieno[3,2-c]chromene derivatives. researchgate.net The mechanism of this type of reaction generally involves an oxidative addition of the C-I bond to a Pd(0) catalyst, followed by an intramolecular C-H activation/C-C bond-forming step, and finally, reductive elimination to release the cyclized product and regenerate the Pd(0) catalyst.

Advanced Spectroscopic and Computational Characterization of 4 Iodo 2 Methylthiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within the 4-iodo-2-methylthiophene molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

In ¹H NMR analysis of this compound, the chemical environment of each proton determines its resonance frequency, reported as a chemical shift (δ) in parts per million (ppm). The spectrum typically shows signals corresponding to the two aromatic protons on the thiophene (B33073) ring and the three protons of the methyl group. The iodine atom influences the chemical shifts of adjacent protons, causing them to be deshielded.

The protons on the thiophene ring at positions 3 and 5 appear as distinct signals. For a related compound, 3,5-dibromo-2-methylthiophene (B1345596), the single proton at position 4 appears as a singlet at δ = 6.86 ppm, while the methyl protons are observed at δ = 2.34 ppm. rsc.org In another example involving a substituted 2-methylthiophene (B1210033), the methyl protons resonate at δ = 2.49 ppm. rsc.org The specific chemical shifts for this compound can vary slightly based on the solvent and experimental conditions.

Table 1: Representative ¹H NMR Spectral Data for Substituted 2-Methylthiophenes

| Compound | Proton Position | Chemical Shift (δ) in ppm |

|---|---|---|

| 3,5-Dibromo-2-methylthiophene rsc.org | H-4 | 6.86 (s) |

| CH₃ | 2.34 (s) | |

| 2-(4-methoxyphenyl)-5-methylthiophene rsc.org | CH₃ | 2.49 (s) |

| Aromatic | 6.70-7.49 |

Note: 's' denotes a singlet. Data is presented for structurally related compounds to illustrate typical chemical shift regions.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum reveals resonances for the four carbons of the thiophene ring and the single carbon of the methyl group. The carbon atom directly bonded to the iodine (C-4) is significantly affected, typically showing a signal at a lower chemical shift due to the heavy atom effect. Thiophene carbons generally resonate in the range of δ 120–140 ppm.

For instance, the ¹³C NMR spectrum of 3,5-dibromo-2-methylthiophene shows signals at δ = 136.0, 131.9, 108.6, 108.4, and 14.8 ppm. beilstein-journals.org The signal at 14.8 ppm corresponds to the methyl carbon, while the others belong to the thiophene ring carbons.

Table 2: Representative ¹³C NMR Spectral Data for Substituted 2-Methylthiophenes

| Compound | Carbon Position | Chemical Shift (δ) in ppm |

|---|---|---|

| 3,5-Dibromo-2-methylthiophene beilstein-journals.org | Thiophene Ring | 136.0, 131.9, 108.6, 108.4 |

| CH₃ | 14.8 | |

| 2-(4-methoxyphenyl)-5-methylthiophene rsc.org | Thiophene Ring | 159.2, 142.3, 138.7, 127.8, 127.1, 126.4, 122.2, 114.4 |

| CH₃ | 15.7 |

Note: Data is presented for structurally related compounds to illustrate typical chemical shift regions.

Specialized NMR techniques are invaluable for investigating reaction mechanisms involving this compound, particularly in organometallic chemistry. Dynamic NMR (DNMR) can be used to study processes like conformational changes or chemical exchange. scirp.orgnih.govfu-berlin.de For example, variable temperature NMR studies can determine the energy barriers for bond rotations or other dynamic processes. nih.gov

⁷Li NMR spectroscopy is particularly useful for studying reactions involving organolithium reagents, such as the lithium-halogen exchange, a common reaction for iodothiophenes. bohrium.com This technique provides insight into the structure and aggregation state of lithium-containing intermediates. bohrium.comfao.org Mechanistic studies of the lithium-iodine exchange on iodothiophenes have been conducted to understand the reactivity of the organolithium aggregates formed during the reaction. cdnsciencepub.com These studies help in characterizing the transient species and understanding the reaction pathways at a molecular level. fao.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₅H₅IS). The calculated monoisotopic mass of this compound is 223.91566 Da. uni.lu HRMS can confirm the presence of iodine, as it is a monoisotopic element (¹²⁷I), which simplifies the isotopic pattern of the molecular ion. docbrown.info Experimental HRMS data for related iodo-containing aromatic compounds have shown excellent agreement with calculated values, confirming their elemental composition. rsc.org

Table 3: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 224.92294 |

| [M+Na]⁺ | 246.90488 |

| [M]⁺ | 223.91511 |

Data sourced from predicted values. uni.lu

When a molecule of this compound is ionized in a mass spectrometer, the resulting molecular ion is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragmentation patterns provides valuable structural information.

The fragmentation of iodo-aromatic compounds is often characterized by the cleavage of the carbon-iodine bond. nih.gov A common fragmentation pathway for this compound would involve the loss of the iodine atom, resulting in a significant peak corresponding to the [M-I]⁺ fragment. Another likely fragmentation is the loss of a methyl group, leading to an [M-CH₃]⁺ ion. The base peak in the mass spectrum of a related compound, 2-iodo-2-methylpropane, is the [C₄H₉]⁺ ion at m/z 57, formed by the loss of the iodine atom. docbrown.info The analysis of these characteristic fragments helps to confirm the structure of the molecule. gbiosciences.com

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces vibrational excitations of covalent bonds. msu.edu The IR spectrum of an organic compound is a unique fingerprint, with specific absorption bands corresponding to particular bond stretching and bending motions. docbrown.info

The spectrum of this compound is expected to exhibit several characteristic absorption bands. The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of specific diatomic units. msu.edu For this compound, key expected peaks include C-H stretching vibrations from the methyl group and the thiophene ring, typically appearing between 2845 and 2975 cm⁻¹. docbrown.info

The region below 1500 cm⁻¹, often referred to as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. msu.edudocbrown.info This area includes C-C bond vibrations within the thiophene ring and C-H bending vibrations. A crucial absorption for this molecule is the C-I stretching vibration, which is characteristically found in the lower wavenumber region, typically between 500 and 600 cm⁻¹. docbrown.info

Theoretical calculations, such as those performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level for similar brominated thiophene derivatives, are instrumental in assigning the observed experimental vibrational frequencies to specific molecular motions through potential energy distribution (PED) analysis. scispace.comcardiff.ac.uk

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2845 - 2975 | C-H Stretch | Methyl group & Thiophene ring |

| ~1365 - 1470 | C-H Bend | Methyl group & Thiophene ring |

| Fingerprint Region | Thiophene Ring Vibrations | C-C and C-S bonds |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern is generated that can be mathematically transformed into a model of the electron density, revealing atomic positions, bond lengths, and bond angles with high precision.

Table 2: Representative Crystal Data Parameters for an Iodinated Thiophene Derivative (Ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate)

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈INO₂S |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 4.3132 (1) |

| b (Å) | 9.4355 (3) |

| c (Å) | 13.8210 (4) |

| α (°) | 87.736 (2) |

| β (°) | 84.396 (2) |

| γ (°) | 86.166 (2) |

| Volume (ų) | 558.23 (3) |

Data sourced from a study on a related compound to illustrate typical crystallographic parameters. researchgate.net

The solid-state structure of iodinated thiophenes is governed by a variety of non-covalent intermolecular interactions that dictate the crystal packing. A prominent and structurally directing force in these systems is the halogen bond (XB), a highly directional interaction between an electrophilic region on a halogen atom (the XB donor, e.g., the iodine in C-I) and a nucleophilic site (the XB acceptor, such as a nitrogen or another halogen). ulb.ac.be

Beyond halogen bonding, other weak interactions play a crucial role. These include:

Chalcogen Bonds: Interactions involving the sulfur atom of the thiophene ring, such as S···N contacts. ulb.ac.be

Hydrogen Bonds: Conventional hydrogen bonds, like those involving oxygen or nitrogen atoms (e.g., H···O), help stabilize the crystal lattice. ulb.ac.be

π-Interactions: Interactions involving the aromatic π-system of the thiophene ring. ulb.ac.be

The interplay of these forces, particularly the strong and directional halogen bond, is a key tool in crystal engineering for designing functional materials with highly ordered structures. iucr.orgulb.ac.be

Electronic Spectroscopy (UV-Vis) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure Probing

Electronic spectroscopy provides valuable information about the electronic structure of a molecule.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. In compounds like this compound, these absorptions are typically due to π→π* transitions within the conjugated thiophene ring system. For related compounds, these transitions result in absorption maxima (λ_max) in the UV region. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that probes the elemental composition and chemical states of the atoms within the top 1-10 nanometers of a material. psu.eduresearchgate.net The sample is irradiated with X-rays, causing the emission of core-level photoelectrons. youtube.com The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. psu.eduyoutube.com

For this compound, XPS analysis would provide:

Elemental Identification: The presence of carbon, sulfur, and iodine would be confirmed by their characteristic core-level photoelectron peaks (e.g., C 1s, S 2p, I 3d). youtube.com

Chemical State Information: Precise measurements of the binding energies can distinguish between different chemical environments or oxidation states of an element. psu.eduyoutube.com For example, the binding energy of the sulfur atom would confirm its presence within the thiophene ring, and the iodine peak would be characteristic of its covalent bond to a sp² carbon.

Quantitative Analysis: By measuring the intensity of the photoelectron peaks and applying appropriate sensitivity factors, the relative atomic concentrations of the elements on the surface can be determined. youtube.com

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for complementing experimental data and providing a deeper understanding of molecular properties and reactivity. sapub.org Functionals such as B3LYP and M06-2X are commonly employed to study thiophene derivatives. scispace.comresearchgate.net

DFT calculations allow for the accurate prediction of the ground-state molecular geometry of this compound by finding the minimum energy conformation. This provides theoretical values for bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography. scispace.com

Furthermore, DFT is used to calculate key electronic properties:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding electronic transitions and reactivity. The HOMO-LUMO energy gap is a key parameter related to the molecule's stability and the energy required for electronic excitation. sapub.orgresearchgate.net

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions like halogen bonding. researchgate.net

Table 3: Typical Parameters Calculated Using DFT for Thiophene Derivatives

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles for structural analysis. |

| HOMO/LUMO Energies | Determines electronic excitation properties and reactivity. |

| HOMO-LUMO Gap | Indicates chemical stability and kinetic reactivity. |

| Electrostatic Potential | Predicts sites for intermolecular interactions and chemical reactions. |

Based on computational studies of related thiophene compounds. sapub.orgresearchgate.netresearchgate.net

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, products, and high-energy transition states. acs.org For iodinated aromatic compounds, DFT has been successfully used to study complex isomerization reactions, such as the "halogen dance," where a halogen atom migrates from one position to another on an aromatic ring under basic conditions. researchgate.net

Computational studies have proposed new mechanistic pathways for these reactions, moving beyond simple deprotonation-reprotonation sequences. For the halogen dance of iodo-derivatives, calculations suggest the involvement of an iodo-bridged transition state . researchgate.netresearchgate.net These computational models allow for the careful analysis of various possible isomerization and disproportionation pathways by comparing the energies of the respective transition states, thereby identifying the most energetically favorable reaction mechanism. researchgate.net Similarly, DFT has been used to analyze the role of molecular iodine as a halogen-bond-donating catalyst in various organic transformations, elucidating the transition states stabilized by these non-covalent interactions. nih.gov

Research into Derivatives and Analogs of 4 Iodo 2 Methylthiophene

Synthesis and Functionalization of Oligothiophene Derivatives

Oligothiophenes, which are short polymers consisting of a few thiophene (B33073) rings, are of significant interest for their electronic and optical properties. universiteitleiden.nlresearchgate.net The synthesis of oligothiophene derivatives often utilizes cross-coupling reactions where the iodine atom on 4-iodo-2-methylthiophene provides a reactive site.

One of the primary methods for creating oligothiophenes is the Suzuki cross-coupling reaction. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov For instance, 2,5-dibromo- or 2,5-diiodothiophene (B186504) can be coupled with a thiophene boronic acid to form terthiophene derivatives. nih.gov Microwave-assisted Suzuki reactions have been shown to accelerate these couplings and improve yields. nih.gov

Another important method is the Stille cross-coupling, which uses an organotin compound in a palladium-catalyzed reaction. nih.gov This method is valued for its mild reaction conditions and compatibility with various functional groups. nih.gov The Kumada coupling, which employs a Grignard reagent, is also a viable route for synthesizing thiophene oligomers. nih.govrsc.org

The functionalization of these oligothiophenes is crucial for tuning their properties. The introduction of methyl groups, for example, can be achieved through various synthetic pathways, including Ullmann coupling of iodothiophene derivatives or Ni-catalyzed Kumada reactions. nih.gov Nitro groups can be introduced onto the thiophene ring prior to coupling, and these can later be reduced to amino groups, providing a handle for further functionalization. nih.govusgs.gov

Researchers have also explored direct C-H arylation as a method for synthesizing oligothiophene derivatives. This approach, catalyzed by palladium, allows for the formation of C-C bonds directly between a bromothiophene and another thiophene molecule, offering a more atom-economical route to these compounds. nih.gov

Exploration of Substituted Thiophene Scaffolds

The thiophene ring is a key structural motif in many biologically active compounds and functional materials. researchgate.net The ability to introduce various substituents onto the thiophene scaffold is therefore of great importance. This compound is a valuable starting material for creating such substituted scaffolds due to the reactivity of the C-I bond.

Metal-halogen exchange reactions are a common strategy for functionalizing this compound. Treatment with organolithium or Grignard reagents can replace the iodine atom with a wide range of alkyl or aryl groups. Furthermore, the iodine atom facilitates various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form C-C bonds.

Recent advancements have focused on the direct C-H activation of thiophenes to introduce new functional groups, which offers a more direct and efficient alternative to traditional cross-coupling methods. nih.govresearchgate.net For instance, iridium-catalyzed borylation allows for the introduction of a boryl group onto the thiophene ring, which can then be further functionalized. nih.gov This method has shown good regioselectivity, particularly for 3- and 2,5-disubstituted thiophenes. nih.gov

Another innovative approach is the use of micellar catalysis for the direct β-arylation of thiophenes. nih.govresearchgate.net This technique allows for the selective functionalization at the less reactive β-position of the thiophene ring under mild, room-temperature conditions in water, a green solvent. nih.govresearchgate.net This method has been successfully applied to the arylation of 2-methylthiophene (B1210033) with various aryl iodides, including 4-iodotoluene. nih.govresearchgate.net

The iodocyclization of S-containing alkyne substrates is another powerful tool for synthesizing substituted thiophenes. mdpi.comresearchgate.net This process allows for the creation of iodine-containing thiophenes from acyclic precursors, which can then be further modified. mdpi.comresearchgate.net

Design and Synthesis of Fused Thiophene Systems (e.g., Thienopyrimidines)

Fused thiophene systems, where a thiophene ring is fused with another heterocyclic ring, represent a class of compounds with significant pharmacological and biological activities. ekb.eg Thienopyrimidines, which contain a fused thiophene and pyrimidine (B1678525) ring, are of particular interest. ekb.egresearchgate.net

The synthesis of thienopyrimidines can be achieved through several routes. One common approach involves starting with a suitably functionalized thiophene, such as an aminothiophene derivative, and then constructing the pyrimidine ring onto it. ekb.eg For example, 2-aminothiophene-3-carboxylates can react with isocyanates or isothiocyanates to form intermediates that cyclize to thieno[2,3-d]pyrimidinones. ekb.eg

Another strategy involves the reaction of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with reagents like phenyl isothiocyanate, followed by cyclization to yield thieno[2,3-d]pyrimidin-4-one derivatives. nih.gov Microwave irradiation has been employed to accelerate these condensation reactions. nih.gov

Iodolactonization is a method used to synthesize fused systems like thienopyranones. unipa.it This reaction involves the iodocyclization of 3-alkynylthiophene-2-carboxylic acids, which proceeds with high regioselectivity to form 4-iodo-7H-thieno[2,3-c]pyran-7-ones. unipa.it

The deprotonation of thienopyrimidines followed by trapping with an electrophile, such as iodine, can be used to introduce functionality onto the fused ring system. researchgate.net This approach has been used to synthesize iodinated thienopyrimidines, which can then undergo further reactions, such as nucleophilic substitution of a chloro group with an amino acid derivative. researchgate.net

Novel Heterocyclic Compounds Incorporating the this compound Moiety

The this compound moiety serves as a key component in the synthesis of a variety of novel heterocyclic compounds with diverse structures and potential applications. google.comnih.govnih.govopenaccessjournals.comgsconlinepress.com The reactivity of the iodine atom allows for its incorporation into larger, more complex molecular architectures.

One area of research involves the synthesis of bibenzo[b]thiophenes, which are promising scaffolds for molecular architecture. elsevierpure.com The synthesis of these compounds can involve an iodoselective Miyaura borylation reaction of multihalogenated benzo[b]thiophenes. elsevierpure.com

The Sandmeyer-type deamination of an amino group on a thiophene ring can be used to introduce an iodine atom, as demonstrated in the synthesis of ethyl 4-cyano-5-iodo-3-methylthiophene-2-carboxylate. researchgate.net This compound forms interesting crystal structures held together by intermolecular Lewis acid-base interactions. researchgate.net

Furthermore, the this compound scaffold can be incorporated into larger systems through multi-step synthetic sequences. For example, it can be used as a building block in the synthesis of complex molecules with potential pesticidal activity. google.com The versatility of this starting material allows for the creation of a wide range of heterocyclic compounds with tailored properties.

Emerging Applications and Functional Materials Derived from 4 Iodo 2 Methylthiophene

Role as a Key Intermediate in Pharmaceutical Synthesis Research

The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, present in numerous clinically approved drugs. nih.govencyclopedia.pub The specific substitution pattern of 4-Iodo-2-methylthiophene makes it a valuable precursor for creating complex molecules with diverse biological activities. The presence of the iodine atom is particularly significant as it facilitates cross-coupling reactions, a cornerstone of modern synthetic chemistry, allowing for the construction of intricate molecular architectures. nih.gov

Precursor in the Synthesis of Specific Drug Molecules (e.g., Canagliflozin)

A prominent example of the utility of thiophene intermediates is in the synthesis of the antidiabetic drug Canagliflozin. google.comchemicalbook.com Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. chemicalbook.comgoogle.com The synthesis of this complex molecule involves the key intermediate 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene. kaimosi.combayeebio.comnih.gov This intermediate is prepared through a multi-step process where a substituted thiophene derivative is a central component. google.comkaimosi.com The synthesis highlights how specifically functionalized thiophenes serve as crucial building blocks in the construction of modern pharmaceuticals. google.comkaimosi.comcymitquimica.com For instance, one synthetic route involves the reaction of 2-(4-fluorophenyl)thiophene (B192845) with 5-iodo-2-methylbenzoyl chloride. google.com

Exploration of Biological Activities of Thiophene Scaffolds (e.g., Antidiabetic, Antimicrobial Potential)

The thiophene ring and its derivatives are subjects of extensive research due to their wide spectrum of biological activities. encyclopedia.pubresearchgate.netresearchgate.net The inherent properties of the thiophene nucleus contribute to its role as a pharmacophore in various therapeutic areas. encyclopedia.pub

Antidiabetic Potential: Thiophene derivatives have been identified as promising agents for the management of diabetes. google.comresearchgate.net Research has shown that certain thiophene-based compounds can inhibit hepatic glucose production and activate insulin (B600854) secretion in response to glucose. google.com The synthesis of novel thiazole (B1198619) derivatives from thiophene carbaldehyde has yielded compounds with significant α-glucosidase inhibitory activity, superior to the standard drug acarbose (B1664774) in some cases. researchgate.netresearchgate.net This highlights the potential of thiophene-based scaffolds in developing new antidiabetic treatments. researchgate.netnih.gov

Antimicrobial Potential: The thiophene moiety is a component of many compounds exhibiting significant antimicrobial properties. nih.govd-nb.info Thiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including drug-resistant strains. researchgate.netfrontiersin.orgnih.gov For example, certain thiophene derivatives have been found to be potent against Pseudomonas aeruginosa, with some showing greater potency than the standard drug gentamicin. nih.gov Other studies have identified thiophene compounds with bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov The mechanism of action for some of these derivatives involves increasing the permeability of the bacterial membrane. frontiersin.org The broad antimicrobial activity of thiophene-based molecules underscores their importance in the search for new antibiotics to combat infectious diseases. researchgate.netd-nb.info

Interactive Data Table: Biological Activities of Thiophene Derivatives

| Biological Activity | Thiophene Derivative Type | Key Findings | Reference(s) |

| Antidiabetic | Thiazole derivatives of thiophene carbaldehyde | Excellent α-glucosidase inhibitory potential, some better than acarbose. | researchgate.netresearchgate.net |

| Antidiabetic | General thiophene derivatives | Inhibition of hepatic glucose production and activation of insulin secretion. | google.com |

| Antimicrobial | Iminothiophene derivatives | Potent activity against Pseudomonas aeruginosa, exceeding standard drugs. | nih.gov |

| Antimicrobial | General thiophene derivatives | Bactericidal effects against colistin-resistant A. baumannii and E. coli. | frontiersin.orgnih.gov |

| Anti-inflammatory | Nonacidic thiophene derivatives | Comparable activity to indomethacin (B1671933) and celecoxib. | nih.gov |

| Anticancer | General thiophene derivatives | Activity against various cancer cell lines. | researchgate.net |

Applications in Advanced Materials Science

Beyond its role in pharmaceuticals, this compound is a valuable precursor for creating advanced organic materials. The thiophene ring is a fundamental unit in the field of organic electronics due to its π-conjugated system, which can facilitate charge transport. nih.govqucosa.de The presence of iodine allows for facile polymerization and functionalization through various cross-coupling reactions, enabling the synthesis of materials with tailored properties. nih.govresearchgate.net

Electronic Semiconducting Materials and Organic Electronics (e.g., OLEDs, Organic Photovoltaics)

Thiophene-based π-conjugated molecules and polymers are at the forefront of research for organic semiconductors. nih.gov These materials are integral to the development of next-generation electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences intermolecular interactions and solid-state packing, thereby affecting charge carrier transport. nih.gov

Functionalized oligothiophenes are particularly promising for high-performance organic electronic devices. rsc.org The introduction of substituents onto the thiophene ring, such as the methyl group in this compound, allows for the fine-tuning of material properties like solubility and molecular stacking. qucosa.dersc.org The iodine atom provides a reactive handle to build more complex structures, such as A-D-A (acceptor-donor-acceptor) type small molecules, which are efficient organic semiconducting materials. acs.org These tailored molecules and polymers form the active layers in devices where they absorb light (in OPVs) or emit light (in OLEDs). nih.govresearchgate.net

Conductive Polymers and Their Fabrication

Polythiophenes are a major class of conductive polymers, where conductivity arises from the transport of electrons along the delocalized π-system of the polymer backbone. researchgate.net These materials can be synthesized through the polymerization of thiophene monomers. rsc.org The properties of the resulting polymer, including its conductivity and processability, can be significantly altered by the presence of substituents on the thiophene ring. researchgate.netdtu.dk

This compound can serve as a monomer for creating substituted polythiophenes. The iodine atom is an excellent leaving group in metal-catalyzed polymerization reactions, such as Stille or Suzuki couplings, which are common methods for synthesizing well-defined, regioregular polythiophenes. researchgate.net The methyl group can enhance the solubility of the polymer, making it easier to process into thin films for electronic applications. qucosa.de Researchers are exploring novel polymerization techniques, including the use of trace-free oxidants, to fabricate thiophene-based conducting polymers. rsc.org Furthermore, thiophene-based polymers are being investigated as molecular actuators, where the material changes shape in response to an electrical stimulus, driven by conformational changes like π-stacking between thiophene units. ubc.ca

Non-linear Optical Materials

Thiophene derivatives have emerged as a promising class of materials for non-linear optical (NLO) applications. tandfonline.comjyu.fi NLO materials are crucial for technologies like optical switching and frequency conversion. The high polarizability of the thiophene ring, a result of its π-electron system, is a key factor in its NLO properties. tandfonline.comuminho.pt The sulfur atom in the thiophene ring acts as an electron donor, which contributes to efficient second-order NLO effects. aip.orgaip.org

By creating "push-pull" systems, where the thiophene ring is functionalized with both electron-donating and electron-accepting groups, the NLO response can be significantly enhanced. uminho.pt this compound can be used as a building block in this context. The methyl group is a weak electron donor, and the iodine can be replaced with various functional groups through coupling reactions to create highly polarizable molecules. tandfonline.com Studies have shown that replacing a phenyl ring with a thiophene ring in certain molecular structures leads to a large enhancement of polarizability, a critical parameter for NLO materials. tandfonline.com

Design of Highly Ordered Molecular Assemblies

The strategic placement of functional groups on the thiophene ring is a fundamental approach in crystal engineering and the design of advanced functional materials. In the case of this compound, the presence of both an iodine atom and a methyl group provides a unique combination of directional intermolecular interactions and steric influences that can be harnessed to guide the formation of highly ordered molecular assemblies. The design of such assemblies is predicated on the principles of supramolecular chemistry, where non-covalent interactions dictate the final architecture and, consequently, the material's properties.

The primary driving force for the self-assembly of this compound is expected to be halogen bonding (XB). acs.orgulb.ac.be The iodine atom at the 4-position possesses a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms such as nitrogen, oxygen, or even the sulfur atom of another thiophene molecule (chalcogen bonding). acs.orgbohrium.com The directionality and strength of these halogen bonds are key to achieving long-range order in the solid state. ulb.ac.be Research on other iodinated thiophene derivatives has demonstrated their capacity to form predictable supramolecular structures through these interactions. ulb.ac.be

In addition to halogen bonding, other non-covalent forces play a crucial role in the packing of this compound molecules. These include:

π-π Stacking: The electron-rich thiophene rings can stack on top of one another, a common feature in the crystal structures of aromatic compounds. The methyl group at the 2-position can influence the degree of overlap and the distance between stacked rings.

C-H···π Interactions: The hydrogen atoms of the methyl group and the thiophene ring can interact with the π-system of adjacent molecules, further stabilizing the three-dimensional network. researchgate.net

The interplay of these interactions can lead to various packing motifs, such as herringbone or lamellar structures, which are critical for applications in organic electronics where charge transport is highly dependent on molecular arrangement. ulb.ac.be

Detailed Research Findings

While specific studies on the self-assembly of this compound are not extensively documented, research on analogous compounds provides significant insight into the expected behavior. For instance, studies on 3-substituted and 3,4-disubstituted thiophenes reveal that the nature and position of the substituent have a profound impact on the resulting crystal structure. tandfonline.com In systems where halogen bonding is the dominant interaction, linear or zigzag chains of molecules are often observed. acs.org

The table below summarizes the key intermolecular interactions and their typical geometric parameters, as derived from studies of similar thiophene derivatives, which are anticipated to be relevant for the molecular assemblies of this compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| Halogen Bond | C-I | N, O, S | 2.8 - 3.5 | ~180 | acs.org |

| Chalcogen Bond | C-S | I, S | 3.0 - 3.8 | ~165 | bohrium.com |

| π-π Stacking | Thiophene Ring | Thiophene Ring | 3.3 - 3.8 | N/A | ulb.ac.be |

| C-H···π | C-H | Thiophene Ring | 2.5 - 2.9 | > 140 | researchgate.net |

This table is illustrative and based on data from analogous thiophene derivatives. The actual parameters for this compound would require experimental determination.

The formation of highly ordered assemblies can also be influenced by the method of crystallization. Techniques such as solution-phase self-assembly, vapor deposition, and mechanochemical synthesis can lead to different polymorphic structures, each with distinct physical properties. ulb.ac.be For example, the use of specific solvents can mediate intermolecular interactions and promote the growth of single crystals suitable for X-ray diffraction analysis, which is the definitive method for elucidating the precise three-dimensional arrangement of molecules in the solid state.

Green Chemistry Principles in the Synthesis and Application of 4 Iodo 2 Methylthiophene

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgjocpr.com It is a central tenet of green chemistry, as reactions with high atom economy generate less waste. numberanalytics.comrsc.org Traditional synthetic routes to iodinated thiophenes often involve multi-step processes with stoichiometric reagents, leading to poor atom economy and significant waste generation.

For instance, classical iodination methods using molecular iodine in the presence of an oxidizing agent, or indirect methods involving organolithium intermediates, suffer from the formation of stoichiometric byproducts that contribute to the waste stream. thieme-connect.com In contrast, modern synthetic strategies aim to maximize the incorporation of all reactant atoms into the final product. numberanalytics.com Addition reactions are particularly noteworthy for their high atom economy, as they combine reactants without the loss of any atoms. jocpr.com The development of catalytic and more direct iodination methods is a key focus in improving the atom economy of 4-iodo-2-methylthiophene synthesis.

| Synthetic Pathway | Key Reagents | Theoretical Atom Economy (%) | Byproducts | Reference |

|---|---|---|---|---|

| Classical Iodination (e.g., with I2/HIO3) | 2-methylthiophene (B1210033), I2, HIO3 | ~50-60% | Water, unreacted reagents | thieme-connect.com |

| Organolithium Route | 2-methylthiophene, n-BuLi, I2 | ~40-50% | Butane, LiI | thieme-connect.com |

| NIS in Acetonitrile (B52724) | 2-methylthiophene, N-Iodosuccinimide (NIS) | ~60-70% | Succinimide | thieme-connect.com |

| Catalytic Iodination (e.g., NIS/p-TsOH in EtOH) | 2-methylthiophene, NIS, p-TsOH (cat.) | >80% | Succinimide, regenerated catalyst | thieme-connect.comresearchgate.net |

Development of Environmentally Benign Solvents and Reaction Conditions

The choice of solvents and reaction conditions has a significant impact on the environmental footprint of a chemical process. scispace.com Many traditional organic reactions are conducted in volatile and often toxic solvents. Green chemistry encourages the use of safer solvents or, ideally, the elimination of solvents altogether. carloerbareagents.com

In the synthesis of this compound and related compounds, there is a clear trend towards the use of greener solvents. Ethanol, for example, is a renewable and less toxic solvent that has been successfully employed in the iodination of thiophene (B33073) derivatives. thieme-connect.comresearchgate.net Other promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, and cyclopentyl methyl ether (CPME), known for its stability and resistance to peroxide formation. carloerbareagents.comsigmaaldrich.com

Furthermore, solvent-free, microwave-assisted synthesis has emerged as a powerful technique for the rapid and efficient preparation of thiophene oligomers. researchgate.net This approach not only eliminates the need for a solvent but can also lead to shorter reaction times and improved yields. The optimization of reaction conditions, such as temperature and pressure, is another key aspect of green chemistry, with the goal of minimizing energy consumption. acs.org

| Solvent | Key Properties | Application in Thiophene Synthesis | Green Chemistry Advantages | Reference |

|---|---|---|---|---|

| Ethanol | Renewable, low toxicity, biodegradable | Iodination of thiophenes with NIS/p-TsOH | Reduces environmental and health impacts | thieme-connect.comresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., corncobs) | Alternative to THF in organometallic reactions | Sustainable feedstock, lower environmental impact | sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | High boiling point, low water solubility, resists peroxide formation | Alternative to ethers like THF and MTBE | Improved safety, reduced waste streams | carloerbareagents.comsigmaaldrich.com |

| Solvent-Free (Microwave-assisted) | No solvent required | Suzuki coupling for thiophene oligomers | Eliminates solvent waste, often faster reactions | researchgate.net |

Catalysis in Sustainable Synthesis of Iodinated Thiophenes

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. researchgate.net The use of catalysts can enable reactions to proceed under milder conditions, with greater selectivity and higher atom economy.

In the context of synthesizing iodinated thiophenes, several catalytic systems have been developed to improve sustainability. For instance, the iodination of thiophene derivatives using N-iodosuccinimide (NIS) can be effectively catalyzed by a small amount of p-toluenesulfonic acid (p-TsOH). thieme-connect.comresearchgate.net This catalytic approach avoids the need for harsh or stoichiometric activating agents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to create carbon-carbon bonds with iodinated thiophenes as substrates. organic-chemistry.org These reactions are crucial for the synthesis of complex organic materials. Research in this area focuses on developing more active and stable catalysts to reduce catalyst loading and allow for the use of greener reaction media. More recently, iodine itself has been explored as a catalyst for aerobic oxidation reactions, highlighting its potential in other sustainable transformations. mdpi.com

Reduction of Derivatives and Protecting Groups in Multi-step Syntheses

In the synthesis of complex molecules derived from this compound, careful planning of the synthetic route can minimize the need for protecting groups. numberanalytics.com For example, the development of highly selective catalysts and reaction conditions can allow for the direct functionalization of a specific site on the thiophene ring without affecting other reactive groups. Enzymatic reactions, known for their high specificity, also offer a powerful tool for avoiding the use of protecting groups. acs.org By designing more elegant and convergent synthetic strategies, chemists can reduce the reliance on protecting groups, leading to more efficient and sustainable processes.

Q & A

Basic Synthesis Methods

Q: What are the most common synthetic routes for preparing 4-Iodo-2-methylthiophene, and what experimental parameters influence yield? A: The synthesis typically involves:

- Pd-Catalyzed Cross-Coupling : Starting from iodinated thiophene derivatives (e.g., 2-iodothiophenol) with methyl-substituted reagents. Reaction conditions (e.g., Pd catalyst loading, ligand choice, temperature) significantly impact yields .

- Direct Iodination : Electrophilic iodination of 2-methylthiophene using iodine or iodine monochloride. Regioselectivity is controlled by steric and electronic effects of the methyl group .

- Negishi Coupling : For advanced functionalization, zinc-mediated coupling of iodothiophenes with organozinc reagents under inert conditions .

Key Parameters : Solvent polarity (e.g., DMF vs. THF), reaction time, and stoichiometric ratios of iodine sources. Yields range from 40–75% depending on purity of precursors .

Advanced Synthesis Challenges

Q: How can researchers address regioselectivity challenges during iodination of 2-methylthiophene derivatives? A: Regioselective iodination at the 4-position is hindered by competing 3- or 5-position substitution. Strategies include:

- Directed Metalation : Use of directing groups (e.g., sulfonyl or carbonyl) to guide iodine insertion.

- Low-Temperature Control : Performing reactions at –20°C to slow kinetic pathways favoring undesired isomers .

- Computational Modeling : DFT calculations to predict electronic preferences and optimize substituent effects .

Byproduct formation (e.g., diiodinated derivatives) can be minimized via stepwise addition of iodine and real-time monitoring via TLC .

Basic Spectroscopic Characterization

Q: What spectroscopic techniques are essential for characterizing this compound, and what key data should be reported? A:

- NMR :

- ¹H NMR : Methyl protons appear as a singlet at δ 2.3–2.5 ppm; thiophene protons show splitting patterns dependent on substitution .

- ¹³C NMR : Iodine’s electron-withdrawing effect deshields C4 (δ 110–120 ppm) .

- Mass Spectrometry : Molecular ion peak at m/z 238 (C₅H₅IS) with isotopic patterns confirming iodine .

- IR : C–I stretch at 500–600 cm⁻¹; thiophene ring vibrations at 1500–1600 cm⁻¹ .

Full reporting must include solvent, referencing standards, and comparison to literature data .

Advanced Structural Analysis

Q: How can researchers resolve ambiguities in NMR assignments for iodinated thiophene derivatives? A: Ambiguities arise from overlapping peaks or dynamic effects. Solutions include:

- 2D NMR : HSQC and HMBC correlations to map C–H connectivity and long-range couplings .

- Variable Temperature NMR : To identify rotamers or conformational changes affecting splitting patterns.

- Isotopic Labeling : Synthesis of deuterated analogs to simplify spectra .

For example, in this compound, HMBC can confirm the iodine’s position via correlations between C4 and adjacent protons .

Basic Applications in Materials Science

Q: What are the primary research applications of this compound in functional materials? A:

- OLEDs : Serves as a building block for electron-transport layers due to iodine’s heavy-atom effect, enhancing spin-orbit coupling .

- Ligand Design : Used in palladium catalysts for Suzuki-Miyaura couplings .

- Polymer Synthesis : A monomer for conductive polymers via Stille or Kumada coupling .

Fluorescence studies report quantum yields up to 0.8 in benzo[b]thiophene derivatives, suggesting potential in optoelectronics .

Advanced Structure-Property Relationships

Q: How does the methyl group in this compound influence its electronic and steric properties in catalysis? A:

- Steric Effects : The methyl group at C2 hinders axial coordination in Pd complexes, favoring transmetalation over β-hydride elimination .

- Electronic Effects : Methyl’s electron-donating nature increases electron density at C5, altering reactivity in cross-couplings.

- Thermal Stability : Methyl-substituted derivatives show higher decomposition temperatures (Td > 200°C) compared to non-methyl analogs .

These properties are validated via cyclic voltammetry (e.g., oxidation potentials) and X-ray crystallography .

Data Contradictions and Reproducibility

Q: How should researchers address discrepancies in reported synthetic yields or spectral data for this compound? A:

- Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and solvent dryness.

- Byproduct Analysis : Use HPLC-MS to identify diiodinated or oxidized impurities .

- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or Gaussian simulations) .

For example, conflicting melting points may arise from polymorphic forms; DSC analysis can resolve this .

Safety and Handling

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Waste Disposal : Collect iodine-containing waste separately for incineration to prevent environmental release .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile iodinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.